Cas no 1624262-05-0 (S-2-Methylbenzyl ethanethioate)

S-2-Methylbenzyl ethanethioate is a chiral thioester compound characterized by the presence of a methyl-substituted benzyl group and an acetylthio moiety. Its structural features make it a valuable intermediate in organic synthesis, particularly in the preparation of sulfur-containing pharmaceuticals and agrochemicals. The compound’s stereospecificity allows for selective reactivity in asymmetric synthesis, enhancing its utility in chiral molecule construction. Its stability under standard conditions facilitates handling and storage, while its compatibility with common organic solvents ensures versatility in reaction design. Researchers may find it useful for thioacylation reactions or as a precursor for bioactive thiol derivatives. Proper handling requires adherence to standard safety protocols for thioesters.
S-2-Methylbenzyl ethanethioate structure
1624262-05-0 structure
商品名:S-2-Methylbenzyl ethanethioate
CAS番号:1624262-05-0
MF:C10H12OS
メガワット:180.266681671143
CID:2092379
PubChem ID:71304756

S-2-Methylbenzyl ethanethioate 化学的及び物理的性質

名前と識別子

    • S-2-Methylbenzyl ethanethioate
    • Thioacetic acid S-(2-methyl-benzyl) ester
    • AKOS024464023
    • DTXSID601221653
    • S-2-Methylbenzylethanethioate
    • S-[(2-methylphenyl)methyl] ethanethioate
    • G67589
    • 1624262-05-0
    • 1-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHANONE
    • Ethanethioic acid, S-[(2-methylphenyl)methyl] ester
    • 1-{[(2-methylphenyl)methyl]-??-sulfanylidene}ethan-1-ol
    • MDL: MFCD24369768
    • インチ: InChI=1S/C10H12OS/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3
    • InChIKey: FLBONPHPHFFWSE-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=CC=C1CSC(=O)C

計算された属性

  • せいみつぶんしりょう: 180.06088618g/mol
  • どういたいしつりょう: 180.06088618g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 42.4Ų

S-2-Methylbenzyl ethanethioate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019140221-1g
S-2-Methylbenzyl ethanethioate
1624262-05-0 95%
1g
528.00 USD 2021-05-31
Aaron
AR001TUI-100mg
Ethanethioic acid, S-[(2-methylphenyl)methyl] ester
1624262-05-0 95%
100mg
$108.00 2025-02-17
Ambeed
A911978-250mg
S-2-Methylbenzyl ethanethioate
1624262-05-0 95%
250mg
$180.0 2025-02-25
A2B Chem LLC
AA84238-100mg
Ethanethioic acid, S-[(2-methylphenyl)methyl] ester
1624262-05-0 95%
100mg
$86.00 2024-04-20
Crysdot LLC
CD12136192-1g
S-2-Methylbenzyl ethanethioate
1624262-05-0 95+%
1g
$475 2024-07-24
A2B Chem LLC
AA84238-250mg
Ethanethioic acid, S-[(2-methylphenyl)methyl] ester
1624262-05-0 95%
250mg
$144.00 2024-04-20
Ambeed
A911978-100mg
S-2-Methylbenzyl ethanethioate
1624262-05-0 95%
100mg
$107.0 2025-02-25
Ambeed
A911978-1g
S-2-Methylbenzyl ethanethioate
1624262-05-0 95%
1g
$486.0 2025-02-25
1PlusChem
1P001TM6-100mg
Ethanethioic acid, S-[(2-methylphenyl)methyl] ester
1624262-05-0 95%
100mg
$127.00 2024-06-19
1PlusChem
1P001TM6-250mg
Ethanethioic acid, S-[(2-methylphenyl)methyl] ester
1624262-05-0 95%
250mg
$202.00 2024-06-19

S-2-Methylbenzyl ethanethioate 関連文献

S-2-Methylbenzyl ethanethioateに関する追加情報

S-2-Methylbenzyl Ethanethioate (CAS No. 1624262-05-0): An Overview of Its Properties, Applications, and Recent Research

S-2-Methylbenzyl ethanethioate (CAS No. 1624262-05-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of thioesters, which are characterized by the presence of a thioester bond (-C-S-CO-). The thioester bond imparts specific chemical and physical properties that make S-2-methylbenzyl ethanethioate an intriguing molecule for both academic research and industrial applications.

The molecular formula of S-2-methylbenzyl ethanethioate is C11H14OS, and its molecular weight is approximately 198.3 g/mol. The compound features a benzyl group substituted with a methyl group at the ortho position, which is attached to an ethanethioate moiety. This structural arrangement confers specific reactivity and stability characteristics that are of interest in synthetic chemistry and drug development.

In the realm of pharmaceutical research, S-2-methylbenzyl ethanethioate has been explored for its potential as a prodrug or as a building block for the synthesis of biologically active compounds. Prodrugs are inactive precursors that are converted into active drugs in the body through metabolic processes. The thioester functionality in S-2-methylbenzyl ethanethioate can be designed to undergo hydrolysis or enzymatic cleavage, releasing the active drug moiety at the target site. This approach can enhance the bioavailability, stability, and therapeutic efficacy of the drug while reducing side effects.

Recent studies have also highlighted the role of thioesters in mediating protein-protein interactions and post-translational modifications. Thioesters can act as reactive intermediates in various enzymatic reactions, such as ubiquitination and SUMOylation, which are crucial for cellular processes like protein degradation and signal transduction. The ability to modulate these interactions through synthetic thioesters like S-2-methylbenzyl ethanethioate opens up new avenues for developing therapeutic agents that target specific protein pathways.

In the field of agrochemicals, S-2-methylbenzyl ethanethioate has been investigated for its potential as a bioactive compound with pesticidal properties. Thioesters have been shown to exhibit antifungal and insecticidal activities due to their ability to disrupt cellular processes in target organisms. For instance, certain thioesters can interfere with the respiratory chain or inhibit key enzymes involved in metabolism, leading to cell death. The structural flexibility of S-2-methylbenzyl ethanethioate allows for the design of derivatives with enhanced selectivity and reduced environmental impact.

Beyond its applications in pharmaceuticals and agrochemicals, S-2-methylbenzyl ethanethioate has also found use in materials science. Thioesters can serve as crosslinking agents in polymer synthesis, contributing to the formation of robust and functional materials with tailored properties. For example, thioester-containing polymers have been developed for applications in coatings, adhesives, and biomedical devices. The reversible nature of thioester bonds can be exploited to create dynamic materials that respond to external stimuli such as pH or temperature changes.

The synthesis of S-2-methylbenzyl ethanethioate typically involves several steps, including the formation of a thiol intermediate from an appropriate starting material followed by esterification with an acid chloride or anhydride. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing thioesters, such as using catalysts derived from renewable resources or employing solvent-free conditions.

In conclusion, S-2-methylbenzyl ethanethioate (CAS No. 1624262-05-0) is a multifaceted compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional properties make it a valuable tool for researchers and industry professionals alike. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the fields of synthetic chemistry, pharmaceuticals, agrochemicals, and materials science.

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Amadis Chemical Company Limited
(CAS:1624262-05-0)S-2-Methylbenzyl ethanethioate
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清らかである:99%/99%
はかる:250mg/1g
価格 ($):162.0/437.0